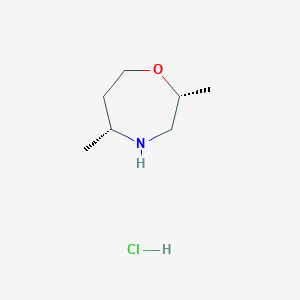

(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride

Description

(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure.

Properties

IUPAC Name |

(2R,5R)-2,5-dimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-4-9-7(2)5-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEYPHJGGPYTFW-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H](CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization and subsequent methylation at the 2 and 5 positions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding oxazepane oxides.

Reduction: Formation of reduced oxazepane derivatives.

Substitution: Formation of substituted oxazepane compounds.

Scientific Research Applications

(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride is a chemical compound with a seven-membered heterocyclic oxazepane ring containing nitrogen and oxygen atoms, with two methyl groups at the 2 and 5 positions, and is present in hydrochloride salt form. Displaying a wide array of applications in scientific research, it is used as a building block in the synthesis of complex molecules, studied for its potential biological activity and interactions with biomolecules, investigated for potential therapeutic properties (including use as a precursor in drug synthesis), and utilized in the production of specialty chemicals and materials.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine and industry.

Chemistry

- This compound is used as a building block in the synthesis of more complex molecules.

- It can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed through oxidation is oxazepane oxides.

- Reduction reactions can be performed on it using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduced oxazepane derivatives are produced as a result.

- This compound can participate in nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles. Substituted oxazepane compounds are formed.

Biology

This compound is studied for its potential biological activity and interactions with biomolecules. Compounds within the oxazepane class exhibit antimicrobial properties, with some derivatives showing bactericidal activity against Staphylococcus spp. and also demonstrating antifungal activity.

Medicine

The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis. this compound can act as a ligand, binding to receptors or enzymes and modulating their activity, triggering biochemical events that can lead to a desired therapeutic effect. It is useful for treating or preventing liver fibrotic disorders, or diabetes and/or metabolic syndrome leading to liver fibrotic disorders, or a condition, treatable or preventable by inhibition of a JNK pathway, or a symptom thereof .

Industry

This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Limitations and Knowledge Gaps

Further studies are required to explore:

- Comparative pharmacokinetic profiles.

- Toxicity and stability under physiological conditions.

- Synthetic routes for scalable production.

Biological Activity

(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, cytotoxicity, and other pharmacological activities.

Chemical Structure and Properties

The compound this compound is characterized by its oxazepane ring structure, which contributes to its biological activity. The specific stereochemistry (2R,5R) may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds within the oxazepane class exhibit significant antimicrobial properties. For instance:

- Bactericidal Effects : Some derivatives have shown strong bactericidal activity against strains such as Staphylococcus spp., with minimal inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL. These findings suggest that modifications in the oxazepane structure can enhance antimicrobial efficacy .

- Fungal Inhibition : The same derivatives have demonstrated antifungal activity, inhibiting growth at MIC values between 62.5 and 1000 µg/mL. The minimal fungicidal concentrations (MFC) varied widely, indicating a potential for selective antifungal agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In the case of this compound:

- Cell Viability : Studies have shown that certain derivatives did not significantly affect cell viability in normal cell lines at concentrations up to 100 µM. Some compounds even improved cell viability under specific conditions .

- Comparative Toxicity : When compared to known cytotoxic agents, the oxazepane derivatives exhibited lower toxicity levels while maintaining their antimicrobial effectiveness. This balance is essential for developing therapeutic agents with fewer side effects .

Pharmacological Investigations

Pharmacological studies have explored various aspects of the biological activity of oxazepanes:

- Mechanisms of Action : The exact mechanisms by which these compounds exert their effects are still under investigation. However, preliminary data suggest interactions with cellular pathways involved in microbial resistance and apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the oxazepane ring can lead to enhanced biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve the potency of certain derivatives against targeted pathogens .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.